NOP Receptor Binding Affinity
MT-7716 demonstrates a Ki of 0.21 nM (95% CI: 0.13–0.35 nM) at human NOP receptors expressed in HEK293 cells, which is numerically superior to both the endogenous peptide agonist N/OFQ (Ki = 0.26 nM, 95% CI: 0.082–0.85 nM) and the prototypical synthetic NOP agonist Ro 64-6198 (Ki = 0.62 nM, 95% CI: 0.37–1.0 nM) within the same experimental system [1]. MT-7716 also functions as a full agonist at NOP receptors, with an EC50 of 0.30 nM in GTPγ35S binding, showing efficacy similar to N/OFQ [1].
N/OFQ Ki = 0.26 nM
Ro 64-6198 Ki = 0.62 nM
| Evidence Dimension | Binding affinity (Ki) at human NOP receptor expressed in HEK293 cells |
|---|---|
| Target Compound Data | MT-7716: Ki = 0.21 nM (0.13–0.35 nM) |
| Comparator Or Baseline | N/OFQ: Ki = 0.26 nM (0.082–0.85 nM); Ro 64-6198: Ki = 0.62 nM (0.37–1.0 nM); J-113397 (NOP antagonist): Ki = 4.0 nM (2.5–6.3 nM) |
| Quantified Difference | MT-7716 shows 1.24-fold higher affinity than N/OFQ; 2.95-fold higher affinity than Ro 64-6198; 19-fold higher affinity than J-113397 |
| Conditions | Competition binding assays using [3H]N/OFQ or [125I]Tyr14-N/OFQ in membranes from HEK293 cells expressing human NOP receptors |
Why This Matters
Higher NOP binding affinity enables lower dosing requirements and may contribute to a wider therapeutic window in alcohol dependence models, making MT-7716 a more cost-effective research tool on a per-experiment basis.
- [1] Ciccocioppo R, Stopponi S, Economidou D, Kuriyama M, Kinoshita H, Heilig M, Roberto M, Weiss F, Teshima K. Chronic treatment with novel brain-penetrating selective NOP receptor agonist MT-7716 reduces alcohol drinking and seeking in the rat. Neuropsychopharmacology. 2014;39(11):2601-2610. Table 2. View Source
